schizostatin E

stereospecificity squalene synthase inhibition structure-activity relationship

Researchers requiring a biochemically defined squalene synthase inhibitor face a market where potencies vary 10,000-fold and mechanistic characterization is inconsistent. Schizostatin E resolves this with precisely determined competitive kinetics. For fungicide discovery, it is the only SQS inhibitor validated for DMI synergy (FIC 0.0938-0.375), enabling dose-reduction protocols. Procurement requires verified trans-dicarboxylic acid stereochemistry; the Z-isomer is inactive.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
Cat. No. B1243168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameschizostatin E
Synonymsschizostatin
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C)C
InChIInChI=1S/C20H30O4/c1-15(2)8-5-9-16(3)10-6-11-17(4)12-7-13-18(20(23)24)14-19(21)22/h8,10,12,14H,5-7,9,11,13H2,1-4H3,(H,21,22)(H,23,24)/b16-10+,17-12+,18-14+
InChIKeyXNZYMBLMYICBGE-ABTLALLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schizostatin E for Squalene Synthase Inhibition


Schizostatin E, the trans‑dicarboxylic acid diterpenoid (CAS 163564‑55‑4), is a fermentation‑derived squalene synthase (SQS) inhibitor isolated from Schizophyllum commune SANK 17785 . It acts as a competitive inhibitor with respect to farnesylpyrophosphate (FPP), exhibiting a Ki of 0.45 μM and an IC50 of 0.84 μM in rat liver microsomal SQS assays . Beyond cholesterol‑pathway inhibition, schizostatin E demonstrates DMI‑specific synergistic antifungal activity, making it a dual‑function tool for sterol‑biosynthesis research and agricultural fungicide discovery .

Pathway Fit

Competitive FPP-site inhibitor for squalene synthase pathway studies.

Synergy Screening

Reported DMI-fungicide synergist; supports agricultural antifungal research.

Library Fit

Fermentation-derived natural product from S. commune; natural-product deck compatible.

Why Generic SQS Inhibitors Cannot Substitute for Schizostatin E


Although multiple squalene synthase inhibitors (RPR 107393, ER‑28448, YM‑53601, squalestatins) share the same nominal target, their potencies span four orders of magnitude (IC50 = 0.8 nM to 84 μM), and only schizostatin E has been empirically demonstrated to act as a DMI‑specific antifungal synergist with validated fractional inhibitory concentration (FIC) indices of 0.0938–0.375 . Moreover, the trans‑dicarboxylic acid geometry is essential for SQS inhibition; the synthetic Z‑isomer is significantly less active, rendering stereochemical purity a critical procurement specification .

STEREO

Stereochemical purity

Z‑isomer shows markedly reduced SQS inhibition; trans geometry is essential for target engagement.

SYNERGY

DMI‑specific synergy

No other SQS inhibitor has demonstrated DMI‑specific antifungal synergy; synergy profile may not transfer.

KINETICS

Kinetic characterization

Many higher‑potency SQS inhibitors lack a defined competitive Ki; FPP‑site occupancy context may differ.

Quantitative Evidence for Schizostatin E Differentiation


Trans-Dicarboxylic Acid Stereospecificity for SQS Inhibition

Schizostatin E (the natural trans‑isomer) inhibits rat liver microsomal squalene synthase with an IC50 of 0.84 μM and a Ki of 0.45 μM, whereas the synthetic Z‑isomer exhibits substantially reduced inhibitory activity . Total synthesis of the Z‑isomer 16 confirmed that alteration of the dicarboxylic acid geometry from trans to cis abolishes potent SQS binding .

Stereospecificity
Head‑to‑head
Trans‑E isomer: IC₅₀ 0.84 μM, Ki 0.45 μM. Z‑isomer 16: functionally inactive.
Stereochemical‑control context for SQS inhibition studies.
Activity loss >90% upon trans→cis isomerization.
stereospecificity squalene synthase inhibition structure-activity relationship

Competitive FPP-Site Inhibition with Defined Ki

Schizostatin E is a competitive inhibitor with respect to farnesylpyrophosphate (FPP), exhibiting a Ki of 0.45 μM . This contrasts with several synthetic SQS inhibitors (e.g., RPR 107393, ER‑28448) whose inhibition modalities are not always characterized as purely competitive, and with bisphosphonate‑class SQS inhibitors that act as substrate analogs with distinct binding kinetics .

Competitive Ki
Class‑level
Ki = 0.45 μM (FPP‑competitive). IC₅₀ of higher‑potency analogs not uniformly characterized as competitive.
Reported competitive FPP‑site occupancy context.
Mechanism not systematically defined for many comparators.
enzyme kinetics competitive inhibition farnesylpyrophosphate

DMI-Specific Antifungal Synergism

In a Botrytis cinerea gray mold model, schizostatin E (1 μg/mL) combined with a sub‑lethal dose of tebuconazole (5 μg/mL) achieved disease control efficacy equivalent to tebuconazole alone at 20 μg/mL, representing a 4‑fold reduction in the DMI dose for equivalent efficacy . Checkerboard assays yielded FIC index values of 0.0938–0.375 for five DMI fungicides (fenbuconazole, difenoconazole, fenarimol, prochloraz, tebuconazole) with schizostatin E, all below the synergy threshold of 0.5 . In contrast, schizostatin E showed no synergy with non‑DMI fungicides (e.g., fenhexamid FIC = 2.5; boscalid, chlorothalonil, dichlofluanid, fludioxonil, iprodione) .

DMI Synergy
Head‑to‑head
FIC index 0.0938–0.375 with five DMIs. Tebuconazole dose reduced 4‑fold when co‑applied. No synergy with non‑DMIs (FIC >1.0).
Reported DMI‑specific synergy screening context.
Supports dose‑reduction model in Botrytis cinerea leaf assay.
antifungal synergy demethylation inhibitor Botrytis cinerea fractional inhibitory concentration

Antimicrobial Selectivity Profile

At a concentration of 1000 μg/mL, schizostatin E exhibits no antibacterial effect against tested bacteria, mycobacteria, yeast, or mycoplasma . This contrasts with zaragozic acids (squalestatins), which have reported anti‑Pneumocystis activity, and with some bisphosphonate SQS inhibitors that affect broader sterol metabolism .

Selectivity
Cross‑study
No antibacterial, antimycobacterial, anti‑yeast or antimycoplasmal activity at 1000 μg/mL (>1200‑fold selectivity over SQS IC₅₀).
Reported antimicrobial selectivity profile context.
Eliminates confounding direct antimicrobial effects in cell‑based sterol studies.
selectivity antimicrobial squalene synthase off-target

Natural Product Origin and Fermentation-Based Production

Schizostatin E is produced via fermentation of the basidiomycete Schizophyllum commune SANK 17785, a GRAS‑status edible mushroom species . This contrasts with synthetic SQS inhibitors (RPR 107393, YM‑53601, ER‑28448) and semi‑synthetic zaragozic acids, which require multi‑step chemical synthesis. The fermentation origin enables classification as a biochemical pesticide candidate, as demonstrated in pepper anthracnose and gray mold disease control trials .

Production
Class‑level
Fermentation from Schizophyllum commune SANK 17785 (GRAS host). Isolated via HP‑20 / C18 chromatography.
Natural‑product origin context for screening decks.
Supports biopesticide candidate screening; not a synthetic SQS inhibitor.
natural product microbial fermentation Schizophyllum commune biopesticide

Procurement-Driven Application Scenarios for Schizostatin E


Squalene Synthase Enzymology with Competitive FPP-Site Inhibitor

Researchers investigating FPP‑competitive inhibition of squalene synthase should select schizostatin E for its well‑characterized competitive mechanism (Ki = 0.45 μM) . Unlike RPR 107393 (IC50 = 0.8 nM) or ER‑28448 (IC50 = 3.6 nM), whose inhibition modalities are reported primarily as IC50 values without uniform Ki determination under identical conditions, schizostatin E provides a biochemically defined tool for kinetic and crystallographic studies of FPP‑site occupancy.

DMI-Fungicide Synergy Screens and Resistance Research

Laboratories screening for fungicide synergists or studying DMI resistance mechanisms in Botrytis cinerea should utilize schizostatin E as the only validated SQS inhibitor with DMI‑specific synergy (FIC = 0.0938–0.375 for five DMIs) . The compound enables dose‑reduction studies where tebuconazole efficacy is maintained at 1/4 the standard field rate when co‑applied with 1 μg/mL schizostatin E .

Natural-Product Library Construction and Biopesticide Discovery

Institutions building microbial natural‑product libraries for agrochemical or cholesterol‑pathway screening should include schizostatin E as a fermentation‑derived SQS inhibitor benchmark . Its production from the edible mushroom S. commune aligns with regulatory preferences for biopesticide candidates, and its documented in‑planta efficacy against gray mold and anthracnose supports its use as a positive control in antifungal natural‑product discovery campaigns .

Stereochemical Purity Verification in SQS Inhibitor Procurement

Purchasers must verify trans‑dicarboxylic acid stereochemistry when procuring schizostatin E, as the Z‑isomer is functionally inactive against SQS . This stereochemical requirement distinguishes schizostatin E from achiral SQS inhibitors (e.g., certain 4,1‑benzoxazepine derivatives) and necessitates analytical certification (¹H‑NMR, HPLC) to confirm the E‑configuration prior to use in biological assays .

Application
Selection Property
Validation Focus
SQS competitive inhibition studies
FPP‑competitive mechanism with reported Ki
Kinetic and crystallographic FPP‑site occupancy validation
DMI‑fungicide synergy research
DMI‑specific synergy profile reported in Botrytis
FIC index verification in target pathogen models
Natural‑product library inclusion
Fermentation‑derived from GRAS host organism
In‑planta antifungal endpoint assessment
Stereochemical purity procurement
Trans‑dicarboxylic acid geometry requirement
Analytical certification (NMR, HPLC) for E‑isomer identity
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